An In-depth Technical Guide to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
An In-depth Technical Guide to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, a key chiral building block in synthetic organic chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for its effective utilization.
Chemical Identity and Nomenclature
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, also commonly known as O-benzyl-L-threonine hydrochloride, is the hydrochloride salt of the O-benzylated derivative of the amino acid L-threonine. The stereochemistry, (2S,3R), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity and selectivity.
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IUPAC Name: (2S,3R)-2-amino-3-(phenylmethoxy)butanoic acid;hydrochloride[]
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Synonyms: O-Benzyl-L-threonine hydrochloride, H-Thr(Bzl)-OH HCl, (2S,3R)-2-Amino-3-benzyloxybutanoic acid hydrochloride[]
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CAS Number: 60856-51-1 (for the hydrochloride salt)[]; 4378-10-3 (for the free base)
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Molecular Formula: C₁₁H₁₆ClNO₃[]
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Molecular Weight: 245.70 g/mol []
Below is the chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride:
Caption: Chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Weight | 245.70 g/mol | [] |
| Melting Point | Data not available for hydrochloride salt. The related benzyl ester hydrochloride has a melting point of 107-112 °C. | [] |
| Solubility | Soluble in water. The benzyl ester is soluble in organic solvents. | [] |
| Optical Rotation | [α]D²⁰ = -30 ± 2º (c=1 in 1M HCl) for the free base. | [2] |
Synthesis and Purification
The synthesis of O-benzyl-L-threonine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient approach involves the selective O-benzylation of a suitably N-protected L-threonine derivative, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.
Rationale for Synthetic Strategy
The synthetic strategy hinges on the differential reactivity of the functional groups in L-threonine: the amino, carboxyl, and hydroxyl groups. To achieve selective O-benzylation, the more nucleophilic amino group and the acidic carboxyl group must be protected. The choice of protecting groups is critical; they must be stable under the benzylation conditions and readily removable without affecting the newly formed benzyl ether or the stereocenters. The Boc (tert-butyloxycarbonyl) group is a common choice for amino protection due to its stability and ease of removal under acidic conditions. The carboxyl group can be protected as an ester, which is later saponified.
Experimental Protocol: One-Pot Synthesis of O-Benzyl-L-threonine
A reported one-pot synthesis offers an efficient route to the free base, which can then be converted to the hydrochloride salt.[3] This method cleverly uses ethyl acetoacetate as a transient protecting group for the α-amino group.[3]
Step 1: N-protection and O-benzylation
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Suspend L-threonine in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent).
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Add an equimolar amount of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
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Introduce ethyl acetoacetate to form the enamine, thus protecting the amino group.
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Add benzyl bromide as the benzylating agent. The reaction is typically heated to drive the O-benzylation to completion. The hydroxyl group, being less nucleophilic than the deprotonated carboxylate and the enamine-protected amino group, is selectively benzylated.
Step 2: Deprotection and Isolation
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After the reaction is complete, cool the mixture.
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Acidify the reaction mixture with a strong acid, such as hydrochloric acid. This serves two purposes: it hydrolyzes the enamine protecting group to regenerate the free amine and protonates it to form the ammonium salt.
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The crude product can be purified by crystallization.
Conversion to Hydrochloride Salt and Purification
To obtain the hydrochloride salt from the free base:
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Dissolve the crude or purified O-benzyl-L-threonine free base in a suitable organic solvent (e.g., ethanol or diethyl ether).
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Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any non-polar impurities, and dry under vacuum.
Caption: A representative workflow for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals include: the methyl protons of the threonine backbone as a doublet, the α- and β-protons as multiplets, the benzylic methylene protons as a singlet or a pair of doublets, and the aromatic protons of the benzyl group. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the threonine backbone.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base, and fragmentation patterns can provide further structural information.
Caption: A typical analytical workflow for the characterization of the synthesized product.
Applications in Research and Drug Development
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of peptide chemistry.
Peptide Synthesis
The benzyl ether group serves as a stable protecting group for the hydroxyl function of threonine during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. The benzyl group can be removed under specific deprotection conditions, typically through catalytic hydrogenation, which does not affect most other protecting groups used in peptide synthesis. Its use is particularly advantageous in the synthesis of peptides where the threonine hydroxyl group needs to be selectively deprotected or modified.
Chiral Precursor in Asymmetric Synthesis
The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of various chiral molecules. The amino acid backbone provides a scaffold from which complex structures with specific stereochemical configurations can be built. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.
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First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is a valuable and versatile chiral building block with significant applications in synthetic chemistry, particularly in the synthesis of peptides and other complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and professionals working with this important compound.
References
- Chen, S. T., Wu, S. H., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-Threonine.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. B153591.
- Google Patents. (2006). Synthesis of (2S,3R)
